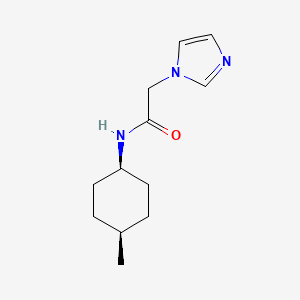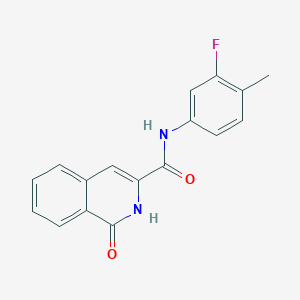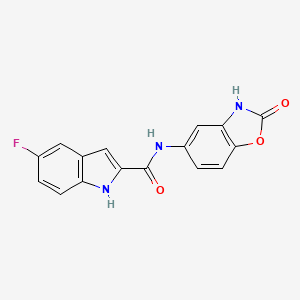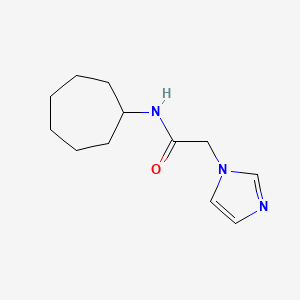
2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide, also known as imiquimod, is a synthetic molecule that has been extensively studied for its potential in treating various diseases. Imiquimod is a small molecule that belongs to the class of imidazoquinoline amides and has been shown to have potent immunomodulatory properties.
作用機序
Imiquimod acts as an agonist of toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), which are expressed on immune cells such as dendritic cells, macrophages, and B cells. Upon binding to TLR7 or TLR8, 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide stimulates the production of cytokines, chemokines, and other immune mediators, leading to the activation of immune cells and the induction of an immune response. Imiquimod has also been shown to induce apoptosis in cancer cells and virus-infected cells, leading to their elimination.
Biochemical and Physiological Effects:
Imiquimod has been shown to have a wide range of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, the suppression of tumor growth, and the elimination of virus-infected cells. Imiquimod has also been shown to have anti-inflammatory effects and can reduce the severity of autoimmune diseases such as psoriasis.
実験室実験の利点と制限
One of the main advantages of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is its ability to activate the immune system and induce an immune response. This makes it a valuable tool for studying the immune system and its response to various stimuli. However, 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many future directions for the study of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide, including its potential use in combination with other immunomodulatory agents for the treatment of cancer and viral infections. Imiquimod may also have potential in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide and its potential applications in medicine.
合成法
Imiquimod was first synthesized in the 1980s by a team of researchers at 3M Pharmaceuticals. The synthesis of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide involves the condensation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil with 1,2-diaminocyclohexane, followed by acetylation with acetic anhydride to yield 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide. The synthetic route to 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
Imiquimod has been extensively studied for its potential in treating various diseases, including viral infections, cancer, and autoimmune diseases. Imiquimod has been shown to activate the immune system by stimulating the production of cytokines, chemokines, and other immune mediators. This immune activation can lead to the elimination of virus-infected cells, the destruction of cancer cells, and the suppression of autoimmune responses.
特性
IUPAC Name |
2-imidazol-1-yl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-2-4-11(5-3-10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDTDLLHJFDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)

![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)

![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)